4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid
Description
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid core substituted at the para position with a methylene-linked sulfonamide group. The sulfonamide nitrogen is further connected to a 4-(acetylamino)phenyl moiety. This structure confers distinct physicochemical properties, including:
- Molecular formula: C₁₆H₁₆N₂O₅S.
- Molecular weight: 348.37 g/mol.
- Functional groups: A carboxylic acid (COOH), a sulfonamide (SO₂NH), and an acetylamino (NHCOCH₃) group. The acetylamino group enhances hydrogen-bonding capacity, while the sulfonamide and carboxylic acid groups contribute to acidity and polarity. The compound’s IR spectrum (hypothetical) would show peaks for CONH (~1680 cm⁻¹) and SO₂NH (~1160 cm⁻¹), consistent with similar sulfonamides .
Properties
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGWUPMRIQILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl ring.
Coupling Reaction: The coupling of the sulfonylated acetylamino phenyl compound with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or thiols.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
- Antimicrobial Activity : Compounds with sulfonamide structures are known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .
- Anti-inflammatory Effects : The presence of the acetylamino group may enhance the anti-inflammatory properties of the compound, similar to other acetylated amino compounds that have been shown to reduce inflammation in various models .
Pharmaceutical Applications
-
Drug Development :
- The compound's structure suggests potential as a lead compound in drug discovery, particularly for developing new antibiotics or anti-inflammatory drugs. Its ability to inhibit specific enzymes involved in bacterial metabolism could be explored further through structure-activity relationship studies.
-
Targeted Therapy :
- Research indicates that compounds with similar structures can be modified to target specific pathways in diseases like cancer and autoimmune disorders. This compound could be a scaffold for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Material Science Applications
-
Polymer Chemistry :
- The sulfonamide group can be utilized in the synthesis of polymers with specific functional properties, such as increased thermal stability or enhanced solubility in organic solvents. These polymers could find applications in coatings, adhesives, and other industrial materials.
- Nanomaterials :
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of sulfonamide derivatives. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity against resistant strains of bacteria, suggesting that 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid could be further developed for similar applications .
Case Study 2: Anti-inflammatory Research
Research conducted at a pharmaceutical institute explored the anti-inflammatory effects of acetylated amino compounds. In vitro studies demonstrated that compounds similar to this compound effectively reduced pro-inflammatory cytokine production in macrophages, indicating potential therapeutic benefits in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the sulfonamide-linked aromatic ring or the benzoic acid core. These variations influence solubility, acidity, and biological activity.
* Predicted based on benzoic acid analogs; ‡ Lower pKa due to electron-withdrawing ethyl group; † Higher pKa due to electron-donating OCH₃; § Increased steric hindrance may slightly raise pKa.
Physicochemical Properties
However, the methoxy-substituted analog may exhibit greater lipophilicity. Piperazinyl-substituted analogs (e.g., compound 17 in ) show improved solubility due to basic nitrogen atoms .
Acidity: Electron-withdrawing groups (e.g., fluoro in ) lower the carboxylic acid pKa, increasing acidity. The target compound’s acetylamino group (moderately electron-withdrawing) likely results in a pKa ~4.0–4.5, comparable to unsubstituted benzoic acid (pKa ~4.2).
Thermal Stability: Melting points vary significantly: bulkier substituents (e.g., tetramethylphenyl ) may increase crystallinity and melting points, while flexible groups (e.g., ethylacetylamino ) reduce thermal stability.
Spectroscopic Features
Biological Activity
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid, also known by its CAS number 65019-55-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an acetylamino group, a sulfonamide linkage, and a benzoic acid moiety, which contribute to its biological properties.
Antitumor Activity
Research has indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor activity. For instance, studies have shown that certain benzamide derivatives inhibit the growth of various cancer cell lines by targeting key pathways involved in cell proliferation and survival.
Table 1: Antitumor Activity of Benzamide Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzamide A | Breast | 5.0 | DHFR inhibition |
| Benzamide B | Lymphoma | 3.2 | ALR2 inhibition |
| 4-Acetylaminobenzoic Acid | Osteosarcoma | 4.8 | Multiple site inhibition |
Data adapted from recent studies on benzamide derivatives .
Inhibition of Aldose Reductase
One notable biological activity of this compound is its inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that compounds with similar structures exhibit potent inhibitory effects on ALR2, suggesting that this compound may also function through this pathway. The mechanism involves binding to the enzyme and preventing its substrate from accessing the active site.
Case Study: Aldose Reductase Inhibition
In a study examining various benzamide derivatives, it was found that those with sulfonamide groups demonstrated enhanced inhibitory effects on ALR2 compared to their non-sulfonamide counterparts. This suggests a structure-activity relationship where the presence of specific functional groups significantly influences biological activity .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: Compounds like this one inhibit critical enzymes such as aldose reductase and dihydrofolate reductase (DHFR), disrupting metabolic pathways essential for cancer cell survival.
- Cell Cycle Arrest: Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Radical Scavenging: Modifications to the compound have shown improved radical scavenging properties, which may enhance its cytotoxicity against cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling 4-(acetylamino)benzenesulfonyl chloride with 4-(aminomethyl)benzoic acid. Reaction conditions such as pH (maintained at 8–9 using sodium carbonate) and temperature (room temperature) are critical to prevent side reactions like hydrolysis of the sulfonyl chloride . Solvent choice (e.g., aqueous methanol) and stoichiometric ratios of reagents influence yield and purity. Recrystallization from methanol is often used to isolate the pure product .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Techniques include:
- HPLC : To assess purity using reverse-phase chromatography with UV detection.
- NMR Spectroscopy : H and C NMR confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, acetyl CH at δ 2.1 ppm) and regiochemistry .
- X-ray Crystallography : Resolves bond lengths (e.g., S–N bond ~1.63 Å) and intermolecular interactions (e.g., O–H⋯O dimers typical of carboxylic acids) .
Q. What are the key solubility and stability properties of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Adjusting pH to >8 enhances aqueous solubility via deprotonation of the carboxylic acid group .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Store at –20°C in inert atmospheres to prevent sulfonamide bond degradation .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- Molecular Docking : Models interactions with target proteins (e.g., carbonic anhydrase) by simulating hydrogen bonding between the sulfonamide group and Zn in enzyme active sites .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and nucleophilic/electrophilic sites .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Address discrepancies in IC values by testing across a wide concentration range (e.g., 1 nM–100 µM) in enzyme inhibition assays.
- Metabolic Stability Assays : Use liver microsomes to evaluate if conflicting in vivo/in vitro results arise from rapid metabolism .
Q. How does the compound’s structural flexibility impact its crystallographic packing and material properties?
- Methodological Answer :
- Crystal Engineering : The benzoic acid group forms dimeric motifs via O–H⋯O interactions, while the sulfonamide moiety participates in N–H⋯O bonds, influencing crystal density and melting points .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability; decomposition above 200°C correlates with cleavage of the sulfonamide bond .
Q. What advanced analytical techniques characterize its degradation products under oxidative/reductive conditions?
- Methodological Answer :
- LC-MS/MS : Identifies degradation pathways (e.g., oxidation of the acetyl group to carboxylic acid or reduction of sulfonamide to thiol) .
- EPR Spectroscopy : Detects radical intermediates formed during photodegradation .
Key Research Gaps and Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
- Biological Profiling : Prioritize in vitro toxicity screening (e.g., Ames test) to validate safety for cellular studies .
- Data Reproducibility : Standardize solvent systems and pH conditions in stability studies to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
